molecular formula C9H14F3NO3 B1380975 tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate CAS No. 1056467-83-4

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate

Cat. No.: B1380975
CAS No.: 1056467-83-4
M. Wt: 241.21 g/mol
InChI Key: XYUJVJSJPNDFBW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H14F3NO3 and a molecular weight of 241.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4,4-trifluoro-1-oxobutan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate include:

These compounds share the trifluoromethyl group but differ in their overall structure and functional groups. The unique combination of the tert-butyl carbamate and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJVJSJPNDFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056467-83-4
Record name tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 3
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 4
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 5
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate

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